molecular formula C15H10BrFOS B1529807 Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol CAS No. 1034305-11-7

Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol

Cat. No. B1529807
M. Wt: 337.2 g/mol
InChI Key: BUUJMMYEBTVSHQ-UHFFFAOYSA-N
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Patent
US08198464B2

Procedure details

Into a tetrahydrofuran (20 ml) solution of benzo[b]thiophene (5.0 g) was dropwise added a n-hexane solution (25 ml) of n-butyl lithium (1.58 M) at −78° C. in an argon atmosphere, followed by stirring at −78° C. for 10 minutes. Into this solution was dropwise added a tetrahydrofuran (80 ml) solution of 5-bromo-2-fluorobenzaldehyde (8.0 g), followed by stirring at −78° C. for 2.5 hours. The temperature of the reaction mixture was elevated to room temperature. Water was added thereto, followed by extraction with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue was purified by silica gel column chromatography (n-hexane/ethyl acetate) to obtain 1-benzothien-2-yl(5-bromo-2-fluorophenyl)methanol (10.5 g, yield: 83.6%).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]2[CH:6]=[CH:7][CH:8]=[CH:9][C:2]1=2.C([Li])CCC.[Br:15][C:16]1[CH:17]=[CH:18][C:19]([F:24])=[C:20]([CH:23]=1)[CH:21]=[O:22]>O.O1CCCC1.CCCCCC>[S:1]1[C:2]2[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=2[CH:4]=[C:5]1[CH:21]([C:20]1[CH:23]=[C:16]([Br:15])[CH:17]=[CH:18][C:19]=1[F:24])[OH:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)F
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
S1C2=C(C=C1)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
25 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
by stirring at −78° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at −78° C. for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
was elevated to room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (n-hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
S1C(=CC2=C1C=CC=C2)C(O)C2=C(C=CC(=C2)Br)F
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 83.6%
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.